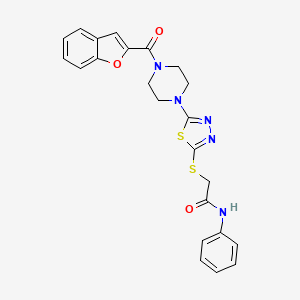

2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

描述

属性

IUPAC Name |

2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S2/c29-20(24-17-7-2-1-3-8-17)15-32-23-26-25-22(33-23)28-12-10-27(11-13-28)21(30)19-14-16-6-4-5-9-18(16)31-19/h1-9,14H,10-13,15H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWWZURIWJLYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, acetylcholinesterase inhibition, and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 484.55 g/mol. The structure features a benzofuran moiety linked to a piperazine ring and a thiadiazole group, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives containing the benzofuran and thiadiazole scaffolds. For instance, compounds similar to this compound have shown significant efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10b | Bacillus subtilis | 1.25 ± 0.60 µg/mL |

| 10d | Escherichia coli | Comparable to penicillin |

The compound 10b , a derivative closely related to our target compound, demonstrated an MIC value comparable to that of penicillin against Bacillus subtilis, indicating its potential as an effective antibacterial agent .

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been evaluated for their AChE inhibitory activity.

Table 2: AChE Inhibition Studies

| Compound | AChE Inhibition (%) | Reference Drug |

|---|---|---|

| 10d | High potency | Donepezil |

Compound 10d was identified as a highly potent inhibitor of AChE, suggesting that modifications in the piperazine and thiadiazole components can enhance neuroprotective properties .

Case Studies

Several case studies have explored the biological implications of compounds with similar frameworks:

- Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that modifications in the functional groups significantly influenced their efficacy .

- Thiadiazole Antimicrobial Activity : Research on thiadiazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to confirm the antimicrobial properties, supporting the hypothesis that structural elements play a critical role in biological activity .

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit bacterial tyrosinase activity, a key enzyme in melanin biosynthesis, which is crucial for developing antibacterial agents .

Anticancer Potential

The structural motifs present in this compound suggest potential anticancer applications. Compounds containing thiadiazole and benzofuran moieties have been investigated for their cytotoxic effects against various cancer cell lines. These studies often employ assays to evaluate cell viability and apoptosis induction .

Analgesic Properties

Some derivatives related to this compound have demonstrated analgesic effects in experimental models. For example, certain piperazine-based compounds have shown both centrally and peripherally acting analgesic activities when tested using acetic acid-induced writhing methods in mice .

Case Studies and Research Findings

相似化合物的比较

Research Findings and Implications

Bioactivity Trends :

- Halogenated aryl groups (e.g., 4g’s 4-chlorophenyl) correlate with enhanced anticancer activity in 1,3,4-thiadiazoles . The target’s benzofuran group may offer similar bioactivity with improved pharmacokinetics due to increased lipophilicity.

- Piperazine derivatives (e.g., 4h, BZ-I) demonstrate variable activity based on substituents; the benzofuran-carbonyl group may enhance target selectivity compared to simpler acylated piperazines .

Spectral and Elemental Consistency :

- Elemental analysis data for 4g, 4h, and 5a align with theoretical values (deviation <0.5%), confirming synthetic precision. The target compound’s predicted elemental composition (C ~60%, H ~4.5%, N ~15%) is consistent with its molecular formula.

Limitations and Future Directions: No direct biological data for the target compound are available in the provided evidence. Further studies should evaluate its cytotoxicity, pharmacokinetics, and target-binding affinity relative to analogs like 4g and BZ-I.

常见问题

Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives like this compound?

The synthesis typically involves cyclization reactions using thiosemicarbazides and carboxylic acid derivatives. For example, a similar 1,3,4-thiadiazole compound was synthesized by refluxing 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by precipitation with ammonia (pH 8–9) and recrystallization from a DMSO/water mixture . Adjusting substituents (e.g., benzofuran-2-carbonyl or piperazine groups) requires coupling reactions, such as amidation or nucleophilic substitution, under controlled conditions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzofuran carbonyl peaks at ~165–170 ppm, thiadiazole protons at ~7–8 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Elemental analysis : Matching calculated and experimental C/H/N/S percentages to validate purity .

Q. What safety precautions are critical during synthesis and handling?

- Use PPE (gloves, goggles) due to corrosive reagents like POCl₃ .

- Ensure proper ventilation to avoid inhalation of volatile intermediates.

- Follow protocols for neutralizing acidic/basic waste (e.g., ammonia for POCl₃ quenching) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiadiazole core under varying conditions?

Experimental design strategies like Design of Experiments (DoE) can systematically optimize parameters:

- Temperature : Higher reflux temperatures (e.g., 90–100°C) improve cyclization but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Lewis acids like ZnCl₂ may accelerate thiadiazole formation .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 85–95°C | +15–20% |

| POCl₃ Equivalents | 2.5–3.0 mol | +10% (excess avoids incomplete cyclization) |

| Recrystallization Solvent | DMSO/H₂O (2:1) | Purity >95% |

Q. How to resolve contradictions in biological activity data across structural analogs?

- Structural-activity relationship (SAR) analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring may enhance metabolic stability but reduce solubility .

- Assay validation : Ensure consistent protocols (e.g., IC₅₀ measurements under identical cell lines/pH conditions). Contradictions may arise from variations in assay sensitivity or impurity profiles .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinase ATP-binding pockets). The benzofuran moiety may exhibit π-π stacking with aromatic residues, while the piperazine group facilitates solubility and hydrogen bonding .

- MD simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories to identify critical binding residues .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity).

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the acetamide moiety to enhance aqueous solubility .

Q. What strategies validate the purity of intermediates in multi-step syntheses?

- TLC/HPLC monitoring : Track reaction progress with silica-gel TLC (hexane/EtOAc eluent) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Recrystallization gradients : Stepwise solvent polarity adjustments (e.g., ethanol → ethyl acetate) to remove byproducts .

Data Interpretation and Reproducibility

Q. How to troubleshoot inconsistent NMR spectra for piperazine-containing analogs?

- Dynamic effects : Piperazine rings exhibit conformational flexibility, causing peak splitting. Use elevated temps (e.g., 50°C in DMSO-d₆) to coalesce signals .

- Counterion effects : HCl salts may broaden peaks; neutralize with NaHCO₃ before analysis .

Q. What statistical tools analyze dose-response discrepancies in bioactivity studies?

- ANOVA with post-hoc tests : Identify significant differences between compound batches or assay replicates.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。